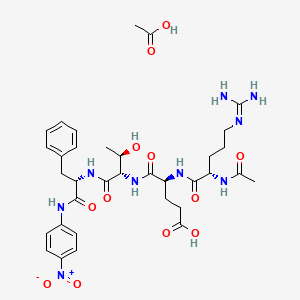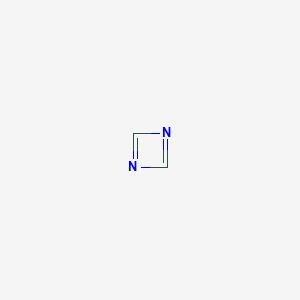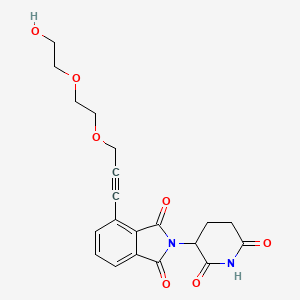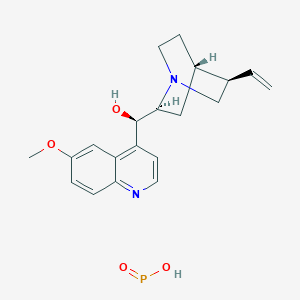
Quinine hypophosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinine phosphinate is a compound that combines the well-known antimalarial agent quinine with a phosphinate group. Quinine, derived from the bark of the cinchona tree, has been used for centuries to treat malaria. The addition of a phosphinate group can potentially modify the physicochemical properties and biological activities of quinine, making quinine phosphinate a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinine phosphinate typically involves the reaction of quinine with a phosphinic acid derivative. One common method is the reaction of quinine with diethyl phosphite under acidic conditions to form quinine phosphinate. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Organic solvents like ethanol or methanol
Industrial Production Methods: Industrial production of quinine phosphinate may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions: Quinine phosphinate can undergo various chemical reactions, including:
Oxidation: The phosphinate group can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can modify the quinine moiety or the phosphinate group.
Substitution: The phosphinate group can participate in substitution reactions, where the phosphinate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Quinine phosphonate derivatives
Reduction Products: Reduced quinine derivatives
Substitution Products: Various substituted quinine derivatives
科学的研究の応用
Quinine phosphinate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of quinine phosphinate involves its interaction with molecular targets in the malaria parasite. Quinine is known to inhibit hemozoin biocrystallization in the heme detoxification pathway, leading to the accumulation of toxic heme within the parasite . The phosphinate group may enhance the compound’s ability to interact with these targets, potentially increasing its efficacy.
類似化合物との比較
Quinine: The parent compound, widely used as an antimalarial agent.
Phosphonates: Compounds with similar phosphorus-containing groups, used in various biological and industrial applications.
Phosphates: Another class of phosphorus-containing compounds with diverse applications.
Uniqueness: Quinine phosphinate is unique due to the combination of the quinine moiety with the phosphinate group, which may confer enhanced biological activity and modified physicochemical properties compared to its parent compound and other similar phosphorus-containing compounds .
特性
CAS番号 |
6119-53-5 |
|---|---|
分子式 |
C20H25N2O4P |
分子量 |
388.4 g/mol |
IUPAC名 |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphenous acid |
InChI |
InChI=1S/C20H24N2O2.HO2P/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-3-2/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H,1,2)/t13-,14-,19-,20+;/m0./s1 |
InChIキー |
JWAMXEJYDDQVAR-DSXUQNDKSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OP=O |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OP=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one](/img/structure/B14763110.png)
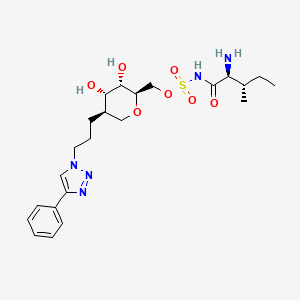
![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)
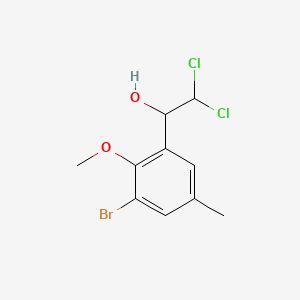
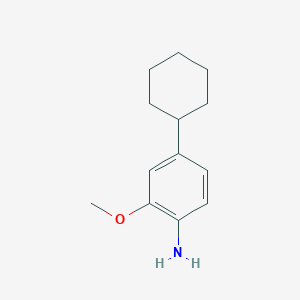
![N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)
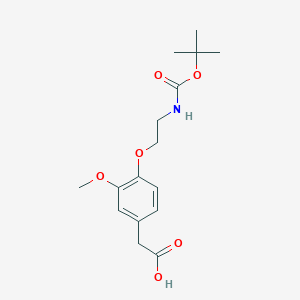
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)
